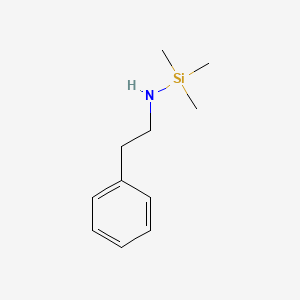

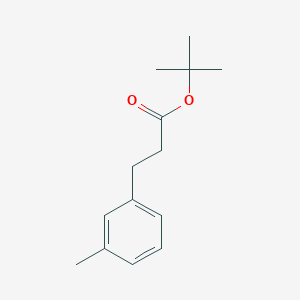

![molecular formula C14H21BO3 B6333212 2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1688661-75-7](/img/structure/B6333212.png)

2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a type of phenylboronic acid, specifically (Methoxymethyl)phenylboronic acid . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .

Molecular Structure Analysis

The molecular structure of this compound is complex. It has a molecular formula of CHBO, an average mass of 165.982 Da, and a monoisotopic mass of 166.080124 Da .Scientific Research Applications

Synthesis of Modified Chemical Compounds

This compound is utilized in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, which are studied for their inhibitory activity against serine proteases, including thrombin. These compounds exhibit weak N–B coordination in both solid state and solution, which is crucial for understanding their reactivity and potential applications in medicinal chemistry (Spencer et al., 2002).

Molecular Structure Analysis

The compound's structure has been analyzed through crystallographic studies, revealing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom. Such insights are valuable for the design of new compounds with desired physical and chemical properties (Coombs et al., 2006).

Catalysis and Reaction Mechanisms

Research on the rhodium-catalyzed arylation of fullerene (C60) with organoboron compounds in the presence of water shows that this compound does not significantly alter the energy profile of the reaction, despite potential steric hindrance. This finding is essential for developing new catalytic processes in organic synthesis (Martínez et al., 2015).

Polymer Synthesis

It serves as a monomer in the precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization, resulting in polymers with narrow molecular weight distribution and almost perfect head-to-tail regioregularity. This application is crucial for the development of advanced polymeric materials (Yokozawa et al., 2011).

Fluorescent Probe Development

The compound has been used to develop a new 4-substituted pyrene derivative for H2O2 detection in living cells, demonstrating its potential in creating sensitive and selective fluorescent probes for biological applications (Nie et al., 2020).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that phenylboronic ester derivatives, which this compound is a part of, are widely used in biology, organic synthesis, catalysis, and crystal engineering .

Mode of Action

Phenylboronic esters are known to participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions . This reaction is characterized by exceptionally mild and functional group tolerant conditions .

Biochemical Pathways

Phenylboronic esters, including this compound, are known to be involved in the suzuki–miyaura cross-coupling reactions , which form carbon–carbon bonds and are crucial in various biochemical processes .

Result of Action

As a phenylboronic ester derivative, it may contribute to the formation of carbon–carbon bonds through suzuki–miyaura cross-coupling reactions , which could have various effects at the molecular and cellular levels depending on the specific context.

Action Environment

The suzuki–miyaura cross-coupling reactions, in which this compound may participate, are known for their mild and functional group tolerant conditions , suggesting that they may be relatively stable under a variety of environmental conditions.

properties

IUPAC Name |

2-[2-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)12-9-7-6-8-11(12)10-16-5/h6-9H,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPLVCBMNLIZLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)

![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)

![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)

![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)

![Sodium bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333228.png)

![[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6333238.png)